2-Bromo-4-(methoxycarbonyl)benzoic acid

Description

BenchChem offers high-quality 2-Bromo-4-(methoxycarbonyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(methoxycarbonyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

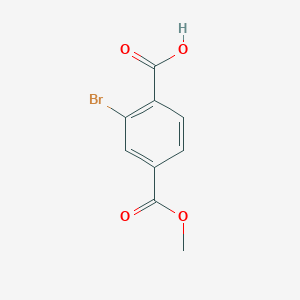

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-methoxycarbonylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrO4/c1-14-9(13)5-2-3-6(8(11)12)7(10)4-5/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIVSQBLUICPCL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

911799-84-3 | |

| Record name | 2-Bromo-4-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Acidity and pKa of 2-Bromo-4-(methoxycarbonyl)benzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH. For active pharmaceutical ingredients (APIs), the pKa value is critical, influencing solubility, absorption, distribution, metabolism, and excretion (ADME), as well as formulation strategies. This guide provides an in-depth analysis of the acidity of 2-Bromo-4-(methoxycarbonyl)benzoic acid, a substituted benzoic acid derivative of interest in organic synthesis and medicinal chemistry. We will explore the theoretical underpinnings of its acidity, drawing upon principles of physical organic chemistry, and detail rigorous, field-proven experimental protocols for its empirical pKa determination.

Introduction: The Significance of pKa in a Molecular Context

2-Bromo-4-(methoxycarbonyl)benzoic acid is a bifunctional organic molecule featuring a carboxylic acid moiety, a bromine atom, and a methyl ester group arrayed on a benzene ring. The interplay of these functional groups profoundly influences the molecule's electronic properties and, consequently, the acidity of the carboxylic proton. In drug discovery and development, a molecule's pKa is not merely an academic value; it is a key determinant of its pharmacokinetic and pharmacodynamic behavior.[1][2] Understanding and accurately determining the pKa of compounds like 2-Bromo-4-(methoxycarbonyl)benzoic acid is therefore an essential step in rational drug design and chemical process development.

This document serves as a senior-level scientific guide, bridging theoretical prediction with practical, validated experimental workflows for the precise characterization of this compound's acidity.

Theoretical Framework: Predicting Acidity from Molecular Structure

The acidity of a substituted benzoic acid is best understood by comparing it to the parent compound, benzoic acid, which has a pKa of approximately 4.2 in water at 25°C.[3][4] The substituents on the aromatic ring can either increase or decrease this acidity through a combination of inductive and resonance effects.

Analysis of Substituent Effects

The acidity of 2-Bromo-4-(methoxycarbonyl)benzoic acid is modulated by two key substituents acting on the carboxylic acid group:

-

2-Bromo Substituent (Ortho Position):

-

Inductive Effect (-I): Bromine is a highly electronegative atom. It exerts a powerful electron-withdrawing inductive effect, pulling electron density away from the carboxylate group through the sigma bonds. This delocalization stabilizes the resulting conjugate base (carboxylate anion), making the parent acid more willing to donate its proton, thus increasing acidity (lowering the pKa).[5]

-

Ortho Effect: All ortho-substituted benzoic acids, regardless of the substituent's nature, are generally stronger acids than benzoic acid itself.[3] This "ortho effect" is a combination of steric and electronic factors. The steric bulk of the ortho-bromine atom forces the carboxylic acid group to twist out of the plane of the benzene ring. This reduces resonance between the carboxyl group and the ring in the undissociated acid, making it less stable and therefore more acidic.

-

-

4-Methoxycarbonyl Substituent (Para Position):

-

Inductive Effect (-I): The ester group contains an electronegative oxygen atom and a carbonyl carbon, contributing an overall electron-withdrawing inductive effect.

-

Resonance Effect (-R): More significantly, the methoxycarbonyl group is a strong resonance-withdrawing group. It can delocalize the negative charge of the carboxylate anion across the entire conjugated system, as depicted below. This substantial stabilization of the conjugate base strongly favors dissociation and leads to a significant increase in acidity. Electron-withdrawing groups in the para position are known to increase the acidity of benzoic acids.[4][6]

-

Quantitative Estimation via the Hammett Equation

The Hammett equation provides a linear free-energy relationship that quantitatively describes the effect of meta- and para-substituents on the reactivity of benzoic acid derivatives.[7][8] The equation is given by:

log(K/K₀) = σρ

where:

-

K is the acid dissociation constant of the substituted benzoic acid.

-

K₀ is the acid dissociation constant of benzoic acid.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent. A positive σ value indicates an electron-withdrawing group.[9]

-

ρ (rho) is the reaction constant, which describes the sensitivity of the reaction to substituent effects. For the ionization of benzoic acids in water at 25°C, ρ is defined as 1.[8]

While the Hammett equation is not directly applicable to ortho-substituents due to steric interference, we can appreciate the magnitude of the para-methoxycarbonyl group's effect. The known σ_para value for -COOCH₃ is +0.45, indicating a strong acid-strengthening character.

Conclusion of Theoretical Analysis: Based on the combined, potent electron-withdrawing inductive and resonance effects of both the ortho-bromo and para-methoxycarbonyl groups, it is predicted that 2-Bromo-4-(methoxycarbonyl)benzoic acid is a significantly stronger acid than benzoic acid, with an expected pKa value substantially lower than 4.2.

Experimental pKa Determination: Validated Protocols

Theoretical predictions require empirical validation. The following are robust, industry-standard protocols for the precise determination of pKa values.

Method 1: Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for pKa determination.[10][11] The principle involves monitoring the pH of a solution of the weak acid as it is neutralized by a strong base. The pKa is equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[12]

-

Apparatus Setup:

-

A calibrated, high-precision pH meter with a combination glass electrode.

-

A Class A 10 mL or 25 mL burette.

-

A temperature-controlled magnetic stirrer and stir bar.

-

A titration vessel.

-

-

Reagent Preparation:

-

Analyte Solution: Accurately weigh approximately 26 mg of 2-Bromo-4-(methoxycarbonyl)benzoic acid (MW: 259.06 g/mol ) and dissolve it in 100 mL of CO₂-free deionized water to prepare a ~1 mM solution. If solubility is limited, a co-solvent like methanol may be used, but the pKa will be an "apparent pKa" specific to that solvent mixture.[11]

-

Titrant: Prepare and standardize a 0.1 M solution of sodium hydroxide (NaOH). It is critical that this solution be carbonate-free to avoid buffering artifacts.

-

Ionic Strength Adjustor: Prepare a 1.5 M potassium chloride (KCl) solution.

-

-

pH Meter Calibration: Calibrate the pH meter immediately before use with at least three standard, certified buffer solutions that bracket the expected pKa (e.g., pH 2.00, 4.01, and 7.00).[12]

-

Titration Procedure:

-

Pipette 50.0 mL of the analyte solution into the titration vessel.

-

Add 5.0 mL of the 1.5 M KCl solution to maintain a constant ionic strength of approximately 0.15 M.[1][12]

-

Immerse the pH electrode and a temperature probe into the solution.

-

Purge the solution and the headspace with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO₂.[1]

-

Allow the pH reading to stabilize and record the initial value.

-

Begin adding the 0.1 M NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL). After each addition, allow the pH to stabilize before recording the pH and the total volume of titrant added. Decrease the increment size near the equivalence point.

-

Continue the titration until the pH has risen at least 1-2 pH units past the equivalence point.

-

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Determine the equivalence point (V_eq), which is the inflection point of the sigmoid curve. This is most accurately found by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration data.

-

Calculate the half-equivalence point volume (V_eq / 2).

-

The pKa is the pH value on the titration curve corresponding to the volume at the half-equivalence point.[12]

-

Method 2: UV-Vis Spectrophotometry

This method is ideal for compounds that possess a UV-active chromophore near the ionization site, leading to different absorption spectra for the protonated and deprotonated species.[11] It is highly sensitive and requires a smaller amount of sample than potentiometry.[2][11]

-

Apparatus Setup:

-

A calibrated dual-beam UV-Vis spectrophotometer.

-

A calibrated pH meter.

-

Matched quartz cuvettes.

-

-

Preliminary Spectral Scan:

-

Prepare two stock solutions of the analyte (~0.1 mM): one in a strong acid (e.g., 0.1 M HCl, pH 1) to ensure it is fully protonated (HA form), and one in a strong base (e.g., 0.1 M NaOH, pH 13) to ensure it is fully deprotonated (A⁻ form).

-

Scan the UV-Vis spectrum of both solutions (e.g., from 200-400 nm) to identify the wavelength(s) of maximum absorbance difference (λ_max).

-

-

Preparation of Buffered Solutions:

-

Prepare a series of at least 10-12 buffer solutions with precisely known pH values that span the estimated pKa by ± 2 pH units.

-

Prepare a set of sample solutions by adding a constant, small aliquot of a concentrated stock solution of the analyte to each buffer solution. Ensure the final analyte concentration is identical in all samples.

-

-

Measurement Procedure:

-

Measure the absorbance of each buffered sample solution at the predetermined λ_max. Use the corresponding buffer solution as the blank reference.

-

-

Data Analysis:

-

Plot the measured absorbance versus the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The inflection point of this curve corresponds to the pKa of the compound.[10]

-

Alternatively, the pKa can be calculated for each point using the following equation: pKa = pH + log[(A_B - A) / (A - A_A)] where A is the absorbance at a given pH, A_A is the absorbance of the fully acidic form, and A_B is the absorbance of the fully basic form. The average of the calculated pKa values provides the final result.

-

Data Summary and Visualization

The following table summarizes the theoretical predictions and provides a placeholder for experimentally determined values for 2-Bromo-4-(methoxycarbonyl)benzoic acid, with benzoic acid included for reference.

| Compound | pKa (Benzoic Acid) | Predicted pKa (Substituted) | Experimental pKa (Potentiometry) | Experimental pKa (Spectrophotometry) |

| Benzoic Acid | ~4.2 | N/A | N/A | N/A |

| 2-Bromo-4-(methoxycarbonyl)benzoic acid | N/A | << 4.2 | To be determined | To be determined |

Workflow Visualization

The following diagram illustrates the integrated workflow for the comprehensive analysis of the acidity of 2-Bromo-4-(methoxycarbonyl)benzoic acid.

Caption: Integrated workflow for pKa determination.

Conclusion

The molecular architecture of 2-Bromo-4-(methoxycarbonyl)benzoic acid, featuring two distinct and potent electron-withdrawing substituents, strongly indicates that it is a significantly more potent acid than its parent compound, benzoic acid. The ortho-bromo group contributes through a strong inductive effect and the classic ortho effect, while the para-methoxycarbonyl group provides stabilization to the conjugate base through both induction and resonance. This theoretical assessment must be complemented by rigorous experimental determination using validated methods such as potentiometric or spectrophotometric titration. An accurate pKa value is indispensable for predicting the compound's behavior in biological systems and for guiding its application in pharmaceutical and chemical research.

References

-

Hammett, L. P. (1937). The Hammett Equation. Wikipedia. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

University of British Columbia. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Chemistry 331: Laboratory Manual. [Link]

-

Le-Thuy, T., et al. (2020). Analysis of the Gas Phase Acidity of Substituted Benzoic Acids Using Density Functional Concepts. MDPI. [Link]

-

HCPG College, Varanasi. (n.d.). Acidity of Carboxylic Acids. HCPG College. [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

-

Oxford Reference. (n.d.). Hammett equation. Oxford Reference. [Link]

-

Avdeef, A., et al. (2012). Development of Methods for the Determination of pKa Values. PMC. [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

Chemistry LibreTexts. (2024). 20.4: Substituent Effects on Acidity. Chemistry LibreTexts. [Link]

-

Dalal Institute. (n.d.). The Hammett Equation and Linear Free Energy Relationship. Dalal Institute. [Link]

-

The Organic Chemistry Tutor. (2020). Acidity of substituted benzoic acids example. YouTube. [Link]

-

Yildiz, E., & Demircan, A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]

-

Mettler Toledo. (n.d.). Acid Dissociation Constant by Potentiometric Titration. Mettler Toledo. [Link]

-

Al-aqar, F. H., et al. (2018). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scientific Research Publishing. [Link]

-

ACD/Labs. (n.d.). An Introduction to the Acid Dissociation Constant (pKa). ACD/Labs. [Link]

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. acdlabs.com [acdlabs.com]

- 3. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Hammett equation - Wikipedia [en.wikipedia.org]

- 8. web.viu.ca [web.viu.ca]

- 9. oxfordreference.com [oxfordreference.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. creative-bioarray.com [creative-bioarray.com]

Section 1: Executive Hazard Profile for 2-Bromo-4-(methoxycarbonyl)benzoic acid

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-(methoxycarbonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

2-Bromo-4-(methoxycarbonyl)benzoic acid (CAS No. 911799-84-3) is a substituted aromatic carboxylic acid commonly utilized as a building block in synthetic chemistry.[1] While essential for the synthesis of more complex molecules, its chemical nature necessitates a comprehensive understanding of its potential hazards to ensure safe laboratory operations. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a practical, in-depth framework for risk assessment and mitigation tailored to a research and development environment.

The primary risks associated with this compound are related to its irritant properties and potential harm upon ingestion. It is not classified as severely corrosive, but its effects warrant stringent adherence to safety protocols.

Globally Harmonized System (GHS) Classification

The GHS provides a standardized approach to hazard communication. The classification for 2-Bromo-4-(methoxycarbonyl)benzoic acid is summarized below, indicating that it is a moderate hazard requiring careful handling.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Not specified | H302: Harmful if swallowed | Warning | GHS07 |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning | GHS07 |

| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Warning | GHS07 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning | GHS07 |

Data sourced from Fluorochem Safety Data Sheet.[2]

Visualization: GHS Hazard Overview

The following diagram provides a rapid visual summary of the key hazards associated with 2-Bromo-4-(methoxycarbonyl)benzoic acid.

Caption: Decision workflow for emergency first aid response.

Spill Management

For a solid spill, the objective is to clean the material without creating dust.

-

Evacuate: Clear all non-essential personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent it from becoming airborne. [3]4. Collect: Carefully sweep or scoop the mixture into a suitable, labeled container for hazardous waste disposal. [3]5. Decontaminate: Clean the spill area thoroughly with soap and water.

-

Dispose: Dispose of the waste container according to institutional and local regulations.

Section 6: Physicochemical Data for the Researcher

| Property | Value | Source |

| CAS Number | 911799-84-3 | Advanced ChemBlocks [4] |

| Molecular Formula | C₉H₇BrO₄ | Advanced ChemBlocks [4] |

| Molecular Weight | 259.06 g/mol | Advanced ChemBlocks [4] |

| Purity | ≥95% - 97% | Advanced ChemBlocks, Fluorochem [2][4] |

| Physical Form | Solid | AK Scientific, Inc. [5] |

| Storage Temperature | Ambient / Room Temperature | Fluorochem [2] |

References

- Tokyo Chemical Industry Co., Ltd. (2025, January 23). Safety Data Sheet: 4-(Bromomethyl)benzoic Acid.

-

Chemsrc. (2025, August 25). Safety Data Sheet for 2-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 14484713, 2-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025, September 14). Safety Data Sheet: 3-Bromo-4-methoxybenzoic acid. Retrieved from [Link]

- Strem Chemicals, Inc. (n.d.). Safety Data Sheet.

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzoic acid. Retrieved from [Link]

-

Nanjing Bike Biotechnology Co., Ltd. (n.d.). Product Information for 2-bromo-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

Sources

- 1. 2-bromo-4-(methoxycarbonyl)benzoic acid | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 2. 2-Bromo-4-(methoxycarbonyl)benzoic acid | 911799-84-3 [sigmaaldrich.com]

- 3. 2-Bromo-4-methoxybenzoic acid | CAS#:74317-85-4 | Chemsrc [chemsrc.com]

- 4. 2-Bromo-4-(methoxycarbonyl)benzoic acid 95.00% | CAS: 911799-84-3 | AChemBlock [achemblock.com]

- 5. aksci.com [aksci.com]

Difference between 2-Bromo-4-(methoxycarbonyl)benzoic acid and 2-bromoterephthalic acid

2-Bromo-4-(methoxycarbonyl)benzoic Acid vs. 2-Bromoterephthalic Acid

Executive Summary

This technical guide delineates the structural, physiochemical, and synthetic divergences between 2-bromoterephthalic acid (2-Br-BDC) and its mono-ester derivative, 2-bromo-4-(methoxycarbonyl)benzoic acid . While the former serves as a critical dicarboxylic linker in Metal-Organic Frameworks (MOFs) such as UiO-66 and MIL-101, the latter acts as a regioselective building block for pharmaceutical intermediates and "capping" ligands.

The core distinction lies in symmetry breaking : the bromine atom at position 2 induces significant steric hindrance, rendering the C1-carboxyl group kinetically distinct from the C4-carboxyl group. This guide explores how to exploit this "Ortho-Effect" for precise synthetic control.

Part 1: Structural & Physicochemical Profiling

The fundamental difference is the conversion of one carboxylic acid moiety into a methyl ester. This change drastically alters solubility, pKa, and reactivity profiles.

Table 1: Comparative Physicochemical Data

| Feature | 2-Bromoterephthalic Acid | 2-Bromo-4-(methoxycarbonyl)benzoic Acid |

| CAS Number | 586-35-6 | 911799-84-3 |

| Molecular Formula | ||

| Molecular Weight | 245.03 g/mol | 259.05 g/mol |

| Functionality | Heterotopic Di-acid (Linker) | Mono-acid / Mono-ester (Terminator) |

| Acidity (pKa) | pKa₁ ≈ 2.5 (C1), pKa₂ ≈ 3.8 (C4) | pKa ≈ 2.8 (C1-COOH remains) |

| Solubility | Polar solvents (DMSO, DMF, MeOH) | Soluble in DCM, EtOAc, THF |

| Topological Role | Bridging Ligand (Connects 2 metal nodes) | Monotopic Ligand (Caps 1 metal node) |

Note on Acidity: The bromine atom is electron-withdrawing (-I effect), increasing the acidity of the ortho-carboxyl group (C1) compared to unsubstituted terephthalic acid. In the mono-ester, the remaining free acid is the hindered C1-COOH, maintaining high acidity but low nucleophilicity due to sterics.

Part 2: The Steric-Electronic Nexus (Mechanism)

Understanding the regiochemistry is critical for synthesis. The bromine atom at position 2 creates a steric wall around the C1 carboxyl group.

-

Kinetic Control (Esterification): When 2-bromoterephthalic acid reacts with methanol (acid catalysis), the C4-carboxyl group acts as the "fast" reacting center because it is unhindered. The C1-carboxyl group is "slow."

-

Result: Short reaction times yield the 2-bromo-4-(methoxycarbonyl)benzoic acid (Target).

-

-

Thermodynamic Control / Hydrolysis: If one starts with the dimethyl ester and performs saponification (base hydrolysis), the unhindered C4-ester hydrolyzes first.

-

Result: This yields the inverse isomer: 3-bromo-4-(methoxycarbonyl)benzoic acid (C4=Acid, C1=Ester).

-

Diagram 1: Regioselective Synthetic Pathways

Caption: Synthesis logic flow. The target molecule is accessed via kinetic esterification of the di-acid, whereas the inverse isomer is accessed via hydrolysis of the di-ester.

Part 3: Reactivity & Application Logic

1. Metal-Organic Frameworks (MOFs)[1]

-

2-Bromoterephthalic Acid: Used as a linker to build frameworks like UiO-66-Br. The Br group allows for Post-Synthetic Modification (PSM) via Suzuki or Sonogashira coupling after the MOF is formed.

-

2-Bromo-4-(methoxycarbonyl)benzoic Acid: Used as a modulator or capper . By adding this mono-ester during MOF synthesis, it competes with the linker for metal coordination sites.

-

Effect: It terminates crystal growth in specific directions, controlling particle size and creating defects (missing linkers) which are catalytically active sites.

-

2. Pharmaceutical Intermediates

The mono-ester is preferred when "desymmetrizing" the molecule for drug synthesis.

-

Scenario: You need to attach an amine to C1 and a different group to C4.

-

Workflow:

-

Start with 2-Bromo-4-(methoxycarbonyl)benzoic acid .

-

React the free acid (C1) with an amine (Amide coupling). Note: Requires strong activation (e.g., HATU) due to Br sterics.

-

Hydrolyze the C4 ester.

-

React the new C4 acid with a second nucleophile.

-

Part 4: Experimental Protocols

Protocol A: Selective Synthesis of 2-Bromo-4-(methoxycarbonyl)benzoic Acid

Objective: Preferential esterification of the unhindered C4 carboxyl group.

Reagents:

-

2-Bromoterephthalic acid (1.0 eq)[2]

-

Methanol (anhydrous, solvent & reactant)

-

Thionyl Chloride (

) or Acetyl Chloride (Catalytic generator of HCl)

Step-by-Step:

-

Dissolution: Suspend 2-bromoterephthalic acid (e.g., 10 mmol) in anhydrous Methanol (50 mL) in a round-bottom flask.

-

Activation: Cool to 0°C. Dropwise add Thionyl Chloride (1.2 eq). Do not use large excess to avoid di-ester formation.

-

Reaction: Stir at room temperature (25°C) for 12–24 hours. Avoid reflux.

-

Why? Reflux provides enough energy to overcome the steric barrier at C1, leading to the di-ester. Room temperature favors the kinetically accessible C4.

-

-

Monitoring: Monitor via TLC (DCM:MeOH 9:1). The di-acid stays at baseline; the mono-ester moves to Rf ~0.4; di-ester moves to Rf ~0.8.

-

Work-up: Evaporate methanol. Redissolve residue in EtOAc. Wash with saturated

(aq).-

Critical Separation: The unreacted di-acid will stay in the aqueous phase (as di-anion). The di-ester (if any) stays in organic. The target mono-ester will partition into the aqueous phase as a mono-anion but can be extracted back into organic at pH 4-5.

-

Refined Purification: If strictly necessary, column chromatography is required to separate the mono-ester from traces of di-ester.

-

Protocol B: Analytical Discrimination (NMR)

How to confirm you have the correct isomer:

-

1H NMR (DMSO-d6):

-

Target (2-Bromo-4-(methoxycarbonyl)...): The proton at C3 (ortho to Br, meta to Ester) will show a specific doublet. The Methyl ester singlet appears at ~3.85 ppm.

-

Key Diagnostic: Look for the NOE (Nuclear Overhauser Effect) signal.

-

Irradiate the Methyl ester protons.

-

If you see enhancement of the ortho protons (C3/C5), the ester is at C4 (Target).

-

If you see enhancement of the meta proton (C6) or interaction with the Br (none), it suggests the inverse isomer.

-

-

References

-

Sigma-Aldrich. 2-Bromoterephthalic acid Product Sheet. CAS 586-35-6.[2][3][4][5]

-

ChemScene. 2-Bromo-4-(methoxycarbonyl)benzoic acid Properties. CAS 911799-84-3.[6][7][8]

-

Kandiah, M., et al. (2010). "Synthesis and Stability of Tagged UiO-66 Zr-MOFs." Chemistry of Materials. (Demonstrates the use of brominated linkers for post-synthetic modification).

-

Garibay, S. J., & Cohen, S. M. (2010). "Isoreticular synthesis and modification of frameworks with the UiO-66 topology." Chemical Communications. (Discusses steric effects in MOF linkers).

Sources

- 1. Synthesis and characterization of three amino-functionalized metal–organic frameworks based on the 2-aminoterephthalic ligand - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. chemscene.com [chemscene.com]

- 3. 2-Bromoterephthalic acid | CAS 586-35-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. 2-Bromoterephthalic acid, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 586-35-6|2-Bromoterephthalic acid|BLD Pharm [bldpharm.com]

- 6. 2-bromo-4-(methoxycarbonyl)benzoic acid | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 7. 2-Bromo-4-(methoxycarbonyl)benzoic acid 95.00% | CAS: 911799-84-3 | AChemBlock [achemblock.com]

- 8. 2-Bromo-4-(methoxycarbonyl)benzoic acid | 911799-84-3 [sigmaaldrich.com]

The Pharmacological Potential of 2-Bromo-Benzoic Acid Derivatives

A Technical Guide to Synthesis, Bioactivity, and Therapeutic Applications

Executive Summary

2-Bromo-benzoic acid (2-BBA) serves as a critical halogenated scaffold in medicinal chemistry. While the parent compound functions primarily as a synthetic intermediate, its derivatives—specifically hydrazides, Schiff bases, and transition metal complexes —exhibit potent biological activities ranging from antimicrobial to cytotoxic effects. This guide analyzes the structural versatility of the 2-BBA moiety, detailing the synthetic pathways to access high-value derivatives and evaluating their efficacy against specific biological targets.[1]

Chemical Space & Synthetic Pathways

The ortho-bromo substituent in 2-BBA provides a unique steric and electronic environment. It facilitates metal coordination (via the carboxylate) and serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing for the rapid expansion of chemical space.

1.1 Core Synthetic Strategies

To access biologically active derivatives, two primary synthetic routes are employed:

-

Nucleophilic Acyl Substitution: Converting the carboxylic acid to an ester or hydrazide.

-

Ligand Complexation: Using the carboxylate anion to chelate transition metals (Cu, Zn, Ni), often stabilized by N-donor co-ligands like nicotinamide.

1.2 Visualization: Synthesis Workflow

The following diagram outlines the conversion of the 2-BBA precursor into its two most bioactive classes: Hydrazone Schiff Bases and Metal Chelates.

Figure 1: Divergent synthetic pathways from 2-bromo-benzoic acid to bioactive scaffolds.

Biological Activity Profiles

2.1 Antimicrobial & Antifungal Activity

Hydrazide and Schiff base derivatives of 2-BBA have demonstrated significant efficacy against Gram-positive bacteria and fungal strains.[2] The presence of the bromine atom at the C-2 position typically alters lipophilicity and membrane penetration compared to chloro- analogs.

Key Findings:

-

Target: Staphylococcus aureus (Gram+), Candida albicans (Fungi).[3]

-

Mechanism: Inhibition of cell wall synthesis and disruption of membrane integrity.

-

Potency: Schiff bases often outperform the parent hydrazide due to the extended conjugation system, which facilitates binding to bacterial enzymes.

| Compound Class | Target Organism | Activity (MIC Range) | Notes |

| 2-BBA Hydrazide | S. aureus | 25 - 50 µg/mL | Moderate activity; acts as a hydrogen bond donor. |

| Schiff Bases | B. subtilis | 2.5 - 10 µg/mL | High potency; activity depends on the aldehyde substituent. |

| Cu(II) Complexes | E. coli | 10 - 25 µg/mL | Metal ion enhances membrane penetration via chelation theory. |

2.2 Cytotoxic & Anticancer Potential

Transition metal complexes of 2-BBA, particularly with Copper(II) and Zinc(II), act as cytotoxic agents.[4] The 2-bromobenzoate ligand serves as a carrier, transporting the metal ion into the cell where it can interact with DNA or generate Reactive Oxygen Species (ROS).

-

Zinc(II) Complexes: Exhibit cytotoxicity against human lymphocyte cells and specific carcinoma lines. The complexation with ligands like nicotinamide stabilizes the zinc, allowing for cellular uptake before releasing the toxic metal payload.

-

Copper(II) Complexes: Often show superior DNA binding affinity (intercalation) due to the planar nature of the coordination sphere, leading to apoptosis.

2.3 Anti-inflammatory Activity

Amide derivatives of 2-BBA (e.g., N-(2-bromo-phenyl)-2-hydroxy-benzamide) function as protease inhibitors.[5]

-

Mechanism: Inhibition of trypsin-like proteases and suppression of cytokine release (TNF-α).

-

Enhancement: Formation of inclusion complexes with

-cyclodextrin has been shown to improve solubility and bioavailability, thereby enhancing the anti-inflammatory effect in vivo.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR of 2-BBA derivatives is crucial for optimizing lead compounds.

Figure 2: Structure-Activity Relationship (SAR) map of the 2-BBA scaffold.

Experimental Protocols

Protocol A: Synthesis of 2-Bromobenzohydrazide

This protocol yields the primary intermediate for Schiff base libraries.

Reagents: Ethyl 2-bromobenzoate (10 mmol), Hydrazine hydrate (99%, 20 mmol), Absolute Ethanol (30 mL).

-

Dissolution: Dissolve 10 mmol of ethyl 2-bromobenzoate in 30 mL of absolute ethanol in a round-bottom flask.

-

Addition: Dropwise add 20 mmol of hydrazine hydrate while stirring.

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7).

-

Precipitation: Cool the reaction mixture to room temperature, then pour onto crushed ice.

-

Filtration: Filter the resulting solid precipitate under vacuum.

-

Purification: Recrystallize from ethanol to obtain pure 2-bromobenzohydrazide (Needle-like crystals).

-

Validation: Verify structure via IR (presence of -NHNH2 peaks at 3200-3300 cm⁻¹) and Melting Point.

Protocol B: Disc Diffusion Assay (Antimicrobial Screening)

Standardized method to validate biological activity.

-

Inoculum Prep: Prepare a bacterial suspension (e.g., S. aureus) adjusted to 0.5 McFarland standard (

CFU/mL). -

Plating: Swab the suspension evenly across a Mueller-Hinton Agar (MHA) plate.

-

Compound Loading: Dissolve the 2-BBA derivative in DMSO (1 mg/mL). Impregnate sterile filter paper discs (6 mm) with 10–20 µL of the solution.

-

Placement: Place discs onto the agar surface. Include a Positive Control (Ciprofloxacin) and Negative Control (DMSO).[6]

-

Incubation: Incubate at 37°C for 24 hours.

-

Measurement: Measure the Zone of Inhibition (ZOI) in millimeters using a vernier caliper. A ZOI > 10mm indicates significant activity.[6]

Mechanism of Action: Metal Complex Cytotoxicity

The following diagram illustrates the proposed mechanism for Copper(II)-2-bromobenzoate complexes inducing apoptosis in cancer cells.

Figure 3: Cytotoxic mechanism of Cu(II)-2-bromobenzoate complexes involving DNA damage and oxidative stress.

References

-

Antimicrobial Activity of Hydrazides: Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Health Risks.

-

Cytotoxicity of Metal Complexes: Determination of Cytotoxicity of Zinc 2-Bromobenzoate with Nicotinamide Complexes. Caucasian Journal of Science.

-

Synthesis & SAR of Benzoic Acid Derivatives: Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology.

-

Anti-inflammatory Mechanisms: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives.[5] MDPI Molecules.

-

General Chemical Data: 2-Bromobenzoic acid: PubChem Compound Summary. National Library of Medicine.

Sources

Methodological & Application

Application Notes and Protocols: Regioselective Functionalization of 2-Bromo-4-(methoxycarbonyl)benzoic acid

Introduction

2-Bromo-4-(methoxycarbonyl)benzoic acid is a key building block in the synthesis of complex organic molecules, particularly in the fields of pharmaceutical and materials science. Its trifunctional nature, featuring a carboxylic acid, a methyl ester, and a bromine atom on an aromatic ring, presents a unique challenge and opportunity for regioselective functionalization. The electronic properties of the substituents—the electron-withdrawing carboxylic acid and ester groups, and the deactivating but ortho-, para-directing bromine atom—govern the reactivity and selectivity of synthetic transformations. This guide provides an in-depth exploration of common and effective regioselective functionalization strategies for this versatile substrate, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Each section is designed to provide not only a detailed protocol but also the underlying mechanistic principles that dictate the reaction's outcome.

Understanding the Substrate: Electronic and Steric Factors

The regioselectivity of reactions involving 2-Bromo-4-(methoxycarbonyl)benzoic acid is primarily dictated by the interplay of electronic effects and steric hindrance. The methoxycarbonyl and carboxylic acid groups are electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution.[1][2] The bromine atom, while deactivating overall, directs incoming electrophiles to the ortho and para positions. In the context of cross-coupling reactions, the carbon-bromine bond is the primary site of reactivity. The position of this bond, ortho to a carboxylic acid and meta to a methoxycarbonyl group, influences the rate and efficiency of catalytic cycles.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 2-Bromo-4-(methoxycarbonyl)benzoic acid, these reactions provide a reliable avenue for introducing a wide range of functional groups at the C-2 position.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming biaryl structures and introducing alkyl or vinyl groups.[3][4] It involves the reaction of the aryl bromide with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base.[5][6]

Mechanistic Insight

The catalytic cycle of the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl bromide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.[4] The choice of base is crucial as it activates the boronic acid for transmetalation.[3]

Experimental Protocol: Synthesis of 4-(methoxycarbonyl)-2-phenylbenzoic acid

Reaction Scheme:

Sources

Procedure for amide bond formation with 2-Bromo-4-(methoxycarbonyl)benzoic acid

An In-Depth Guide to Amide Bond Formation with 2-Bromo-4-(methoxycarbonyl)benzoic acid

Introduction: Navigating the Challenges of Substituted Aromatic Acids

Amide bond formation is a cornerstone reaction in medicinal chemistry and drug development, essential for linking molecular fragments.[1][2][] While numerous protocols exist, the unique electronic and steric properties of each substrate demand a tailored approach. 2-Bromo-4-(methoxycarbonyl)benzoic acid presents a specific challenge. The presence of an ortho-bromo substituent introduces significant steric hindrance around the carboxylic acid, while the electron-withdrawing nature of both the bromo and methoxycarbonyl groups deactivates the carboxyl group, making it less susceptible to nucleophilic attack.[2][4][5]

This guide provides a comprehensive overview and detailed protocols for successfully coupling 2-Bromo-4-(methoxycarbonyl)benzoic acid with primary and secondary amines. We will explore the mechanistic rationale behind reagent selection and provide two robust, field-proven protocols utilizing common coupling agents suitable for this challenging substrate.

Molecular Profile: 2-Bromo-4-(methoxycarbonyl)benzoic acid

| Property | Value |

| CAS Number | 911799-84-3[6][7] |

| Molecular Formula | C₉H₇BrO₄[6] |

| Molecular Weight | 259.06 g/mol [6] |

| IUPAC Name | 2-bromo-4-(methoxycarbonyl)benzoic acid[6] |

| Appearance | Typically a solid |

| Purity | ≥95%[6][7] |

Part 1: The Mechanism of Carboxylic Acid Activation

Direct condensation of a carboxylic acid and an amine is kinetically slow and requires high temperatures, which are incompatible with complex molecules. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is the primary role of coupling reagents.

The Carbodiimide Pathway: EDC/HOBt

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is unstable and can rearrange into an unreactive N-acylurea byproduct, which terminates the reaction.[10][11]

To prevent this side reaction and increase efficiency, an additive such as 1-Hydroxybenzotriazole (HOBt) is used.[10][12][13] HOBt rapidly intercepts the O-acylisourea to form a more stable HOBt-ester.[14] This active ester is then readily attacked by the amine nucleophile to form the desired amide bond, regenerating HOBt in the process.[10][14] The urea byproduct from EDC is water-soluble, simplifying its removal during aqueous workup.[9][13]

The Uronium Salt Pathway: HATU

For sterically hindered substrates like 2-Bromo-4-(methoxycarbonyl)benzoic acid, more potent coupling reagents are often required.[4][15] HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a uronium-based reagent that provides high coupling efficiency and low rates of racemization.[][14]

In the presence of a non-nucleophilic base, typically diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated.[16] The resulting carboxylate attacks HATU to form a highly reactive OAt-activated ester.[16] This active ester is then efficiently converted to the final amide upon reaction with the amine. HATU is particularly effective for difficult couplings involving electron-deficient amines or sterically demanding acids.[4][16]

Part 2: Experimental Protocols

The following protocols provide a starting point for the synthesis of amides from 2-Bromo-4-(methoxycarbonyl)benzoic acid. Optimization of stoichiometry, temperature, and reaction time may be necessary depending on the specific amine used.

General Workflow

Protocol 1: EDC/HOBt Mediated Coupling

This method is a reliable and cost-effective choice for many amide couplings.

Materials:

| Reagent | M.W. ( g/mol ) | Equivalents |

| 2-Bromo-4-(methoxycarbonyl)benzoic acid | 259.06 | 1.0 |

| Amine (Primary or Secondary) | - | 1.1 |

| EDC·HCl | 191.70 | 1.2 |

| HOBt | 135.12 | 1.2 |

| DIPEA (or TEA) | 129.24 | 2.5 |

| Anhydrous DMF or DCM | - | Solvent |

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), add 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv) to a flame-dried round-bottom flask.[14]

-

Dissolve the mixture in anhydrous DMF or DCM (to a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C in an ice bath with magnetic stirring.

-

Add EDC·HCl (1.2 equiv) to the reaction mixture in portions.[14]

-

Add DIPEA (2.5 equiv) dropwise, ensuring the temperature remains below 5 °C.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 8 to 24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[14]

-

Workup:

-

Dilute the reaction mixture with an organic solvent like ethyl acetate.

-

Wash the organic phase sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine.[14] This removes excess base, unreacted acid, and water-soluble byproducts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[14]

-

Protocol 2: HATU Mediated Coupling

This protocol is recommended for sterically hindered or electron-deficient amines where the EDC/HOBt method may be sluggish.

Materials:

| Reagent | M.W. ( g/mol ) | Equivalents |

| 2-Bromo-4-(methoxycarbonyl)benzoic acid | 259.06 | 1.0 |

| Amine (Primary or Secondary) | - | 1.1 |

| HATU | 380.23 | 1.1 |

| DIPEA | 129.24 | 3.0 |

| Anhydrous DMF | - | Solvent |

Procedure:

-

Under an inert atmosphere, add 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 equiv) and HATU (1.1 equiv) to a flame-dried round-bottom flask.[14]

-

Add anhydrous DMF to dissolve the solids (to a concentration of 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice bath.

-

Add DIPEA (3.0 equiv) dropwise to the stirred solution.[14]

-

Pre-activation: Allow the mixture to stir at 0 °C for 15-30 minutes. This step is crucial for forming the active ester before the amine is introduced.[14]

-

Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.

-

Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

-

Monitor the reaction progress by TLC or LC-MS.[14]

-

Workup:

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic phase sequentially with water, 1N HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude amide product via flash column chromatography or recrystallization.

-

Part 3: Field-Proven Insights & Troubleshooting

-

Causality of Reagent Choice: The ortho-bromo group on the benzoic acid sterically hinders the carboxyl group. While EDC/HOBt is a good first choice, if the reaction is slow or incomplete, switching to the more powerful HATU reagent is a logical next step. HATU generates a more reactive intermediate, which can overcome the steric barrier more effectively.[4][15]

-

The Role of the Base: DIPEA is the preferred base for HATU couplings because it is sterically hindered and non-nucleophilic. This prevents it from competing with the desired amine in reacting with the activated ester.

-

Solvent Selection: DMF and DCM are excellent solvents as they are aprotic and can dissolve a wide range of reactants. Ensure they are anhydrous, as water can hydrolyze the activated intermediates, leading to lower yields.[8]

-

Low Yields: If yields are low, consider increasing the equivalents of the coupling reagent and amine slightly (e.g., to 1.5 and 1.2 equiv, respectively). Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can also improve yields for difficult couplings, but should be done cautiously to avoid side reactions.

-

Purification: The byproducts of HATU and the urea from EDC can sometimes co-elute with the product. The aqueous workup is critical for removing the majority of these impurities before chromatography. A well-chosen solvent system for column chromatography is essential for obtaining a pure product.

Safety and Handling

-

2-Bromo-4-(methoxycarbonyl)benzoic acid: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[17][18]

-

Coupling Reagents (EDC, HATU): These are irritants and sensitizers. Avoid inhalation of dust and contact with skin and eyes.

-

Bases (DIPEA, TEA): These are corrosive and flammable liquids. Handle with care in a fume hood.

-

Solvents (DMF, DCM): DMF is a reproductive toxin, and DCM is a suspected carcinogen. Minimize exposure by using closed systems and working in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[19][20][21]

References

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130. [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate chemistry, 6(1), 123–130. [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Aapptec. [Link]

-

Wikipedia contributors. (2024, January 21). Carbodiimide. In Wikipedia, The Free Encyclopedia. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]

-

Pardeshi, S. D., et al. (2021). A convenient protocol for amide bond formation for electron deficient amines and carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 77, 153201. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(1), 144-149. [Link]

-

Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(4), 263-267. [Link]

-

Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]

-

Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using EDCI. [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-4-methoxybenzoic acid. PubChem. [Link]

-

Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA, 70(4), 263-267. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-bromo-4-(methylsulfonyl)benzoic acid. [Link]

- Google Patents. (n.d.). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

-

Nanjing Bike Biotechnology Co., Ltd. (n.d.). 2-bromo-4-(methoxycarbonyl)benzoic acid. [Link]

-

Ishihara, K. (2019). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Science, 10(28), 6794-6804. [Link]

-

Semantic Scholar. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. [Link]

-

ResearchGate. (n.d.). Literature methods for the amide bond formation and this work. [Link]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chimia.ch [chimia.ch]

- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. 2-Bromo-4-(methoxycarbonyl)benzoic acid 95.00% | CAS: 911799-84-3 | AChemBlock [achemblock.com]

- 7. 2-bromo-4-(methoxycarbonyl)benzoic acid | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 8. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. peptide.com [peptide.com]

- 11. Carbodiimide - Wikipedia [en.wikipedia.org]

- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 13. bachem.com [bachem.com]

- 14. benchchem.com [benchchem.com]

- 15. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]

- 16. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 17. 2-Bromo-4-methoxybenzoic acid | C8H7BrO3 | CID 14484713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. tcichemicals.com [tcichemicals.com]

- 21. fishersci.com [fishersci.com]

Application Note: Chemoselective Hydrolysis of 2-Bromo-4-(methoxycarbonyl)benzoic acid

This Application Note is designed for researchers and process chemists working with functionalized terephthalate derivatives. It addresses the specific challenge of hydrolyzing the ester moiety in 2-Bromo-4-(methoxycarbonyl)benzoic acid while preserving the aryl bromide and managing the solubility of the zwitterionic/polar intermediates.

Executive Summary

2-Bromo-4-(methoxycarbonyl)benzoic acid (Structure 1 ) is a critical intermediate in the synthesis of SGLT2 inhibitors and a ligand for Metal-Organic Frameworks (MOFs). The transformation requires the hydrolysis of the methyl ester at the C4 position to yield 2-bromoterephthalic acid (Structure 2 ).

While ester hydrolysis is a standard transformation, this substrate presents two specific challenges:

-

Chemoselectivity: The electron-deficient aromatic ring (activated by two carbonyls) renders the carbon-bromine bond susceptible to Nucleophilic Aromatic Substitution (

) by hydroxide ions, potentially generating the phenolic impurity. -

Regiochemical Context: Users often confuse this substrate with its isomer. This specific mono-ester (C1-Acid/C4-Ester) is the kinetic product of esterification of the diacid, whereas the hydrolysis of the diester typically yields the inverse isomer (C4-Acid/C1-Ester).

This guide provides a validated protocol using Lithium Hydroxide (LiOH) in a THF/Water system, optimized to cleave the ester at ambient temperature while suppressing debromination.

Chemical Context & Mechanistic Insight

Structural Analysis

The substrate contains three functional sites with distinct electronic and steric environments:

| Position | Functional Group | Steric Environment | Reactivity Profile |

| C1 | Carboxylic Acid (-COOH) | Hindered (Ortho to Br) | Already oxidized. Deprotonates immediately to carboxylate (-COO⁻). |

| C2 | Bromine (-Br) | Activated | Susceptible to |

| C4 | Methyl Ester (-COOMe) | Unhindered (Meta to Br) | Accessible for nucleophilic attack (Hydrolysis target). |

The Selectivity Challenge

The primary risk is the formation of 2-hydroxy-terephthalic acid via displacement of the bromine.

-

Mechanism: The formation of the C1-carboxylate (upon adding base) donates electron density into the ring, slightly deactivating it against

. However, strong bases (NaOH/KOH) or high temperatures (>50°C) will overcome this protection. -

Solution: Use LiOH , a milder base with a smaller counterion that coordinates effectively with the ester carbonyl, facilitating hydrolysis at lower temperatures (0°C to RT) where the C-Br bond is kinetically stable.

Synthesis Context (Critical Note)

If you are attempting to generate the starting material (2-Bromo-4-(methoxycarbonyl)benzoic acid) from Dimethyl 2-bromoterephthalate , standard hydrolysis will fail .

-

Hydrolysis of Diester: Preferentially cleaves the unhindered C4-ester, yielding 2-Bromo-4-carboxy-benzoic acid methyl ester (C1-Ester/C4-Acid).

-

Esterification of Diacid: Preferentially esterifies the unhindered C4-acid, yielding the target substrate (C1-Acid/C4-Ester).

Experimental Protocol

Protocol A: Chemoselective Saponification (Recommended)

Objective: Complete hydrolysis of the methyl ester with <0.1% debromination.

Reagents

-

Substrate: 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 equiv)

-

Base: Lithium Hydroxide Monohydrate (

) (3.0 equiv)-

Note: 1 eq neutralizes the C1-acid; 1 eq hydrolyzes the ester; 1 eq ensures rate acceleration.

-

-

Solvent: THF : Water (3:1 v/v)

-

Quench: 1N HCl (aqueous)

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g (3.86 mmol) of substrate in 12 mL of THF . The solution should be clear.

-

Base Addition: Dissolve 0.49 g (11.6 mmol, 3.0 eq) of

in 4 mL of water . Add the aqueous base solution dropwise to the THF solution at 0°C (ice bath).-

Observation: A slight precipitate (lithium carboxylate salt) may form; this is normal.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir vigorously for 2–4 hours .

-

Monitoring: Check by HPLC or TLC (Mobile phase: MeOH/DCM 1:9 with 1% AcOH). The starting material (

) should disappear; the product (

-

-

Quench & Isolation: Cool the mixture back to 0°C . Slowly add 1N HCl until the pH reaches 1–2 .

-

Result: The product, 2-bromoterephthalic acid , is poorly soluble in acidic water and should precipitate as a white solid.

-

-

Workup:

-

Option A (Filtration): If a heavy precipitate forms, filter the solid, wash with cold water (2 x 5 mL), and dry under vacuum at 45°C.

-

Option B (Extraction): If precipitation is incomplete (due to THF), evaporate the THF under reduced pressure. Extract the remaining aqueous slurry with Ethyl Acetate (3 x 20 mL). Dry the organics over

, filter, and concentrate.

-

-

Yield: Expected yield is 90–95% .

Visualization of Pathways

The following diagram illustrates the reaction logic and the competitive impurity pathway.

Caption: Reaction scheme showing the conversion of the mono-ester to the di-acid and the thermal risk of bromide displacement.

Analytical Quality Control

To validate the protocol, use the following HPLC parameters to distinguish the product from the de-brominated impurity.

| Parameter | Condition |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm) |

| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 15 minutes |

| Detection | UV at 254 nm (Aromatic) and 210 nm (Carbonyl) |

| Retention Times (Approx) | Impurity (OH-): ~4.5 min Product (Di-acid): ~6.2 min Substrate (Ester): ~9.8 min |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Yield (<50%) | Product remained in aqueous phase during extraction. | The di-acid is very polar. Saturate the aqueous layer with NaCl (brine) before extraction, or use 10% MeOH in DCM for extraction. |

| Yellow/Orange Color | Formation of Phenol impurity (SnAr). | Reaction temperature was too high. Repeat at 0°C |

| Incomplete Reaction | Poor solubility of substrate. | Increase THF ratio. If the lithium salt precipitates too early, add more water to solubilize the intermediate. |

| Loss of Bromine | Palladium contamination (if used in previous steps). | If the starting material came from a coupling reaction, residual Pd can catalyze debromination. Use a metal scavenger (e.g., SiliaMetS) before hydrolysis. |

References

-

Zhang, Y., et al. (2022).[1] "Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid." Pharmaceutical Fronts, 04(02), e244-e253. (Demonstrates the hydrolysis logic on the chloro-analog for SGLT2 inhibitors).

-

BenchChem. (2025).[2] "Synthesis of Ethyl 2-Bromo-4-methoxybenzoate: A Technical Guide." (Provides comparative data on brominated benzoate esterification/hydrolysis).

-

Sigma-Aldrich. "2-Bromoterephthalic acid for synthesis." (Product specifications and physical properties of the target di-acid).

-

Wietelmann, U. "Lithium Hydroxide." Encyclopedia of Reagents for Organic Synthesis. (Authoritative source for LiOH mild hydrolysis characteristics).

Sources

Preparation of heterocycles starting from 2-Bromo-4-(methoxycarbonyl)benzoic acid

An In-Depth Guide to the Synthesis of Heterocyclic Scaffolds from 2-Bromo-4-(methoxycarbonyl)benzoic Acid

Introduction

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-4-(methoxycarbonyl)benzoic acid emerges as a particularly versatile and powerful building block. Its structure is endowed with three distinct functional handles: a carboxylic acid, a methyl ester, and a carbon-bromine bond on the aromatic ring. This trifecta of reactivity allows for a diverse array of transformations, making it an ideal precursor for a multitude of heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry and materials science. The ortho-disposition of the bromine atom and the carboxylic acid group is a key architectural feature, predisposing the molecule to cyclization reactions that form five- and six-membered heterocycles. Furthermore, the electronic properties of the substituents—the electron-withdrawing ester and the carboxylic acid—modulate the reactivity of the C-Br bond, rendering it susceptible to various transition-metal-catalyzed cross-coupling reactions.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, delves into the synthetic utility of 2-Bromo-4-(methoxycarbonyl)benzoic acid. We will explore detailed, field-proven protocols for its conversion into valuable oxygen and nitrogen-containing heterocycles, including isocoumarins, N-aryl anthranilic acids, and isoquinolinones. Beyond a mere recitation of steps, this document elucidates the mechanistic underpinnings of these transformations, providing the causal logic behind experimental choices and empowering the researcher to troubleshoot and adapt these methods.

Part 1: Synthesis of Isocoumarins (3,4-Dihydro-1H-isochromen-1-ones)

Isocoumarins are a class of bicyclic lactones that form the core of numerous natural products exhibiting a wide range of biological activities. The preparation of these scaffolds from 2-Bromo-4-(methoxycarbonyl)benzoic acid is efficiently achieved through palladium-catalyzed annulation reactions.

Palladium-Catalyzed Annulation with Alkynes

One of the most direct methods for isocoumarin synthesis involves the palladium-catalyzed coupling of a 2-halobenzoic acid with an alkyne. This transformation proceeds through a sequence of oxidative addition, migratory insertion, and reductive elimination, culminating in the formation of the lactone ring.

Mechanistic Rationale: The catalytic cycle is initiated by the oxidative addition of the C-Br bond of 2-Bromo-4-(methoxycarbonyl)benzoic acid to a Pd(0) complex. The resulting arylpalladium(II) species coordinates the alkyne. A subsequent migratory insertion of the alkyne into the aryl-palladium bond forms a vinylpalladium intermediate. The key cyclization step occurs via an intramolecular nucleophilic attack of the carboxylate onto the vinylpalladium species, followed by reductive elimination to release the isocoumarin product and regenerate the Pd(0) catalyst.

Troubleshooting & Optimization

Preventing decarboxylation of 2-Bromo-4-(methoxycarbonyl)benzoic acid at high temperatures

Ticket ID: TS-2024-BR-DECARB Status: Open Priority: High (Process Critical) Applicable Compound: 2-Bromo-4-(methoxycarbonyl)benzoic acid (CAS: 586-35-6 / Analogous structures)

Executive Summary & Issue Diagnosis

User Reported Issue: "I am observing significant loss of starting material and formation of a de-carboxylated byproduct (methyl 3-bromobenzoate) when subjecting 2-Bromo-4-(methoxycarbonyl)benzoic acid to Suzuki coupling conditions at 100°C."

Technical Diagnosis: You are encountering Metal-Catalyzed Protodecarboxylation .[1][2] While 2-Bromo-4-(methoxycarbonyl)benzoic acid has a high melting point (~295°C) in its solid state, it is kinetically unstable in solution at elevated temperatures (>80°C), particularly in the presence of transition metals (Pd, Cu, Ag) and bases.

The "Perfect Storm" for Decarboxylation: This molecule possesses two structural features that synergistically promote CO₂ loss:

-

The Ortho-Effect (Steric): The bromine atom at the 2-position forces the carboxylic acid out of planarity with the benzene ring. This relieves conjugation but increases ground-state energy, lowering the activation energy required to break the C-C bond to relieve steric strain.

-

The Para-Ester (Electronic): The methoxycarbonyl group at the 4-position is a strong electron-withdrawing group (EWG). It stabilizes the electron-rich transition state (or aryl anion intermediate) formed after CO₂ leaves, effectively "pulling" the carboxylate off the ring.

Mechanistic Insight: Why It Fails

To solve the problem, we must understand the failure mode. In cross-coupling reactions, the metal center (often Palladium or Copper) can insert into the C-COOH bond (or coordinate to the carboxylate), facilitating the extrusion of CO₂.[3]

Visualization: The Decarboxylation Trap

The following diagram illustrates the competing pathways. You want the Cross-Coupling cycle, but heat and steric strain push the system toward the Protodecarboxylation exit.

Figure 1: Mechanistic divergence showing how thermal energy and metal coordination drive the substrate toward irreversible CO₂ loss.

Troubleshooting & Optimization Protocols

We recommend a two-tiered approach. Tier 1 attempts to salvage the current route by modifying conditions. Tier 2 is a synthetic workaround (protection) if Tier 1 fails.

Tier 1: Process Optimization (Low-Temperature Catalysis)

Goal: Lower the reaction temperature below the decarboxylation threshold (60°C) while maintaining reactivity.

The Solution: Switch from "lazy" catalysts (like Pd(PPh₃)₄) to high-turnover "active" catalysts that function at room temperature.

| Parameter | Standard (AVOID) | Optimized (RECOMMENDED) | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(dtbpf)Cl₂ or Pd-XPhos G3 | Bulky, electron-rich ligands facilitate oxidative addition at <50°C. |

| Temperature | Reflux (100°C+) | 40°C – 60°C | Keeps system below the thermal activation energy of decarboxylation. |

| Base | Carbonates (K₂CO₃) | K₃PO₄ or KF | Mild bases reduce the concentration of the highly reactive carboxylate species. |

| Solvent | DMF, DMSO | THF/Water or Dioxane/Water | Avoid high-boiling polar aprotic solvents which can stabilize the decarboxylation TS. |

Protocol A: Low-Temp Suzuki Coupling

-

Charge: Flask with 2-Bromo-4-(methoxycarbonyl)benzoic acid (1.0 eq), Boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).

-

Solvent: Add degassed THF:Water (4:1 ratio).

-

Catalyst: Add Pd(dtbpf)Cl₂ (1–3 mol%). Note: This catalyst is robust and handles steric bulk well.[4]

-

Reaction: Stir at 45°C for 4–12 hours. Monitor by HPLC.

-

Workup: Acidify carefully to pH 3-4 (to recover the acid product) and extract with EtOAc.

Tier 2: Synthetic Workaround (Ester Protection)

Goal: Chemically block the decarboxylation pathway by removing the acidic proton.

If the reaction must be run at high heat (e.g., difficult substrates), you cannot use the free acid. You must protect it as an ester that is orthogonal to the methyl ester already present.

Recommended Group: tert-Butyl ester.

-

Why? It is thermally stable but can be removed with acid (TFA/HCl) without hydrolyzing the methyl ester at position 4 (which requires base).

Protocol B: tert-Butyl Protection Strategy

-

Protection: React starting material with Boc₂O (2 eq) and DMAP (0.2 eq) in tert-butanol or THF at mild heat.

-

Result: 1-(tert-butyl)-4-methyl 2-bromoterephthalate.

-

-

Coupling: Run your Suzuki/Heck coupling at required high temperatures (e.g., 100°C). The tert-butyl ester prevents decarboxylation completely.

-

Deprotection: Treat the isolated product with TFA/DCM (1:1) at room temperature for 2 hours.

-

Result: The tert-butyl group cleaves to give the free acid; the methyl ester remains intact.

-

Decision Logic for Researchers

Use this flowchart to determine the correct intervention for your specific experiment.

Figure 2: Logic flow for selecting the appropriate stabilization strategy.

Frequently Asked Questions (FAQs)

Q: Can I use Copper or Silver salts to promote the reaction? A: Avoid if possible. Silver (Ag) and Copper (Cu) salts are well-known decarboxylation promoters (e.g., in the Goossen decarboxylative coupling). Adding Ag₂CO₃ or CuI to an ortho-substituted benzoic acid reaction is essentially forcing the decarboxylation pathway.

Q: Why does the Certificate of Analysis (CoA) say the melting point is ~295°C if it decomposes at 100°C? A: Thermal stability in the solid state (crystal lattice) is different from solution state stability. In the solid lattice, the molecules are packed tightly, restricting the vibrational modes required for CO₂ loss. In solution (especially with a base), the carboxylate is free, solvated, and energetically primed for the transition state.

Q: Is the decarboxylation reversible? A: No. Once CO₂ is lost, it escapes the reaction mixture as a gas. The transformation to the aryl byproduct is permanent.

References & Authoritative Grounding

-

Mechanism of Decarboxylation: Goossen, L. J., et al. "Pd-catalyzed synthesis of biaryls from carboxylic acids."[5] Science2006 , 313, 662.[3] (Demonstrates the metal-mediated pathway we are trying to avoid).

-

Stabilization via Catalyst Choice: Arroniz, C., et al. "Direct ortho-arylation of ortho-substituted benzoic acids: overriding Pd-catalyzed protodecarboxylation." Organic Letters2013 , 15, 910-913.[1] (Key reference for using specific conditions to prevent this exact side reaction).

-

Active Catalysts for Hindered Substrates: Martin, R., & Buchwald, S. L. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions employing dialkylbiaryl phosphine ligands." Accounts of Chemical Research2008 , 41, 1461-1473. (Basis for recommending XPhos/SPhos type catalysts).

-

Thermal Properties of Terephthalates: BenchChem Technical Support. "Thermal Stability of Terephthalate Esters: An In-depth Technical Guide." (General data on ester stability vs acid instability).

Sources

- 1. research.manchester.ac.uk [research.manchester.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. ruhr-uni-bochum.de [ruhr-uni-bochum.de]

- 4. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]

- 5. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]

Troubleshooting solubility issues of 2-Bromo-4-(methoxycarbonyl)benzoic acid in aqueous media

Topic: Troubleshooting Solubility & Stability in Aqueous Media CAS: 911799-84-3 | Molecular Weight: 259.05 g/mol Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary

You are encountering solubility issues with 2-Bromo-4-(methoxycarbonyl)benzoic acid because this molecule presents a physicochemical paradox: it possesses a hydrophilic "head" (carboxylic acid) and a hydrophobic "tail" (bromine + methyl ester).[1]

Most researchers make one of two critical mistakes:

-

The pH Error: Attempting to dissolve it in neutral water (where it remains protonated and insoluble).[1]

-

The Stability Error: Using strong bases (NaOH) to force solubility, which inadvertently hydrolyzes the methyl ester, chemically destroying your compound.

This guide provides the protocols to navigate this narrow window of solubility without compromising structural integrity.

Part 1: The Basics (Stock Solution)

Q: What is the best solvent for a high-concentration stock solution?

Recommendation: Anhydrous DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .[1] Avoid: Ethanol or Methanol (risk of transesterification over long storage).[1]

Why? The bromine atom and methyl ester significantly increase lipophilicity (LogP ~2.2). DMSO disrupts the crystal lattice effectively.[1]

Protocol: Preparation of 50 mM Stock

-

Weigh 12.95 mg of compound.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex for 30 seconds. If particulates remain, sonicate at 30-40°C for 5 minutes.

-

Storage: Aliquot into amber vials and store at -20°C. Avoid repeated freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic), which can accelerate ester hydrolysis.[1]

| Solvent | Solubility Limit (Est.) | Suitability |

| Water (pH 7) | < 0.1 mg/mL | Poor (Precipitation likely) |

| DMSO | > 50 mg/mL | Excellent (Standard Stock) |

| Ethanol | ~ 10-20 mg/mL | Moderate (Avoid for long-term) |

| 0.1 M NaOH | Soluble | DANGER (Hydrolysis Risk) |

Part 2: Aqueous Transition (The "Crash Out" Problem)

Q: Why does the compound precipitate when I dilute my DMSO stock into PBS?

Answer: This is a pH-driven solubility crash.[1] The pKa of the benzoic acid moiety is lowered by the electron-withdrawing bromine and ester groups (estimated pKa ~3.0 – 3.5).[1]

-

At pH < 3.5: The molecule is protonated (neutral charge) and highly insoluble.

-

At pH > 5.0: The molecule is deprotonated (anionic charge) and soluble.

If your PBS is pH 7.4, the compound should be soluble. However, adding a high volume of acidic stock or using a buffer with low capacity can locally drop the pH, causing immediate precipitation.

Troubleshooting Workflow:

Figure 1: Decision tree for diagnosing precipitation issues upon dilution.

Part 3: Stability (The Hydrolysis Trap)

Q: Can I use NaOH to dissolve the powder directly in water?

Answer: NO. This is the most common failure mode.

The Mechanism of Failure:

While NaOH will deprotonate the carboxylic acid (good for solubility), the hydroxide ion (

-

Result: You are no longer testing 2-Bromo-4-(methoxycarbonyl)benzoic acid. You are testing 2-Bromo-terephthalic acid.

Safe Protocol for Aqueous Solubilization (Without DMSO): If you cannot use DMSO, you must use a stoichiometric mild base .[1]

-

Calculate the exact moles of your compound.[1]

-

Use 1.05 equivalents of Sodium Bicarbonate (

) or Tris Base .[1]-

Why? These are strong enough to deprotonate the acid (pKa ~3.5) but weak enough to minimize ester hydrolysis compared to NaOH.[1]

-

-

Procedure:

Figure 2: The chemical stability risk of using strong bases for solubilization.[1]

Part 4: Biological Context (In Vivo/In Vitro)

Q: How do I formulate this for animal studies (IP/IV)?

Answer: Pure DMSO is toxic. You need a co-solvent system that maintains solubility while being biocompatible.[1]

Recommended Vehicle:

-

10% DMSO (Solubilizer)[1]

-

40% PEG-400 (Co-solvent/Viscosity modifier)[1]

-